1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

CAS No.: 1185295-60-6

Cat. No.: VC2909567

Molecular Formula: C13H16Cl2FNO2

Molecular Weight: 308.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185295-60-6 |

|---|---|

| Molecular Formula | C13H16Cl2FNO2 |

| Molecular Weight | 308.17 g/mol |

| IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H15ClFNO2.ClH/c14-11-2-1-3-12(15)10(11)8-16-6-4-9(5-7-16)13(17)18;/h1-3,9H,4-8H2,(H,17,18);1H |

| Standard InChI Key | CCLSTPTVFVMQQJ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)O)CC2=C(C=CC=C2Cl)F.Cl |

| Canonical SMILES | C1CN(CCC1C(=O)O)CC2=C(C=CC=C2Cl)F.Cl |

Introduction

Chemical Structure and Properties

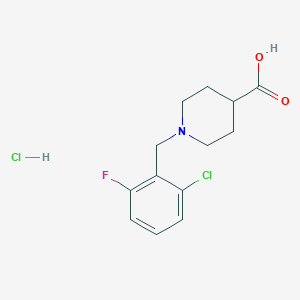

1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is structurally characterized as a piperidine derivative featuring a 2-chloro-6-fluorobenzyl substituent at the nitrogen position and a carboxylic acid group at the 4-position of the piperidine ring. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form. This property is particularly advantageous for biochemical applications where aqueous solubility is often required.

The molecular structure consists of a six-membered piperidine heterocyclic ring with a nitrogen atom, with the benzyl group attached to this nitrogen. The benzyl component contains both chlorine and fluorine substituents at the 2- and 6-positions, respectively, creating a disubstituted aromatic system. The carboxylic acid functional group at the 4-position of the piperidine ring contributes to the compound's acidic properties and potential for forming additional salt derivatives or participating in esterification reactions.

Physical and Chemical Properties

The key physical and chemical properties of 1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C13H16Cl2FNO2 |

| Molecular Weight | 308.17 g/mol |

| CAS Number | 1185295-60-6 |

| Physical State | Solid |

| Solubility | Enhanced water solubility (as hydrochloride salt) |

| IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride |

These properties highlight the compound's moderate molecular weight and its halogenated structure, which influences its chemical reactivity and biological interactions.

Identification and Nomenclature

The precise identification of 1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is facilitated through various chemical identifiers that provide standardized ways to represent and recognize this compound in chemical databases and literature.

Chemical Identifiers

The compound can be identified through several standardized chemical identifiers which are essential for database searches and compound registration:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C13H15ClFNO2.ClH/c14-11-2-1-3-12(15)10(11)8-16-6-4-9(5-7-16)13(17)18;/h1-3,9H,4-8H2,(H,17,18);1H |

| Standard InChIKey | CCLSTPTVFVMQQJ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)O)CC2=C(C=CC=C2Cl)F.Cl |

| Canonical SMILES | C1CN(CCC1C(=O)O)CC2=C(C=CC=C2Cl)F.Cl |

| PubChem Compound ID | 45075025 |

These identifiers are crucial for unambiguous identification of the compound across different chemical databases and literature sources.

Structural Characteristics

The structural characteristics of 1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride significantly influence its chemical behavior and potential applications. The piperidine ring provides a basic nitrogen center that forms the salt with hydrochloric acid. The halogen substituents (chlorine and fluorine) on the benzyl group create a unique electronic environment that can affect the compound's interactions with biological targets.

The carboxylic acid group at the 4-position of the piperidine ring introduces acidic character and provides a site for potential derivatization through esterification or amide formation. This functional group versatility makes the compound valuable as a potential intermediate in synthesis pathways for more complex molecules .

Research Applications

1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride has several significant research applications, primarily in the field of proteomics and medicinal chemistry.

Proteomics Research

In proteomics research, this compound is used as a tool for studying protein-ligand interactions and potential modulation of protein functions. The unique structural features of the compound, particularly the halogenated benzyl group and the carboxylic acid moiety, enable specific binding to certain protein targets, making it valuable for probing protein structures and functions.

Medicinal Chemistry

In medicinal chemistry, compounds with structures similar to 1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride often serve as intermediates in the synthesis of pharmaceutical compounds. The piperidine scaffold is found in numerous drugs, and derivatives like this one can be used as building blocks or lead compounds in drug discovery programs. The presence of halogens (chlorine and fluorine) can enhance metabolic stability and alter the electronic properties of the molecule, potentially improving its binding to biological targets.

The compound's enhanced water solubility as a hydrochloride salt makes it particularly useful in biochemical studies where aqueous conditions are required. This property facilitates its use in various in vitro assays and experimental setups commonly employed in drug discovery and development processes.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride and related compounds can provide valuable insights into how structural modifications affect biological activity. Although specific SAR data for this exact compound is limited in the search results, general principles can be applied based on knowledge of similar compounds .

The piperidine ring, a common scaffold in many bioactive compounds, provides a basic nitrogen that can interact with acidic binding sites in proteins. The position of the carboxylic acid group (4-position in this case) affects the spatial orientation of this acidic functionality, which can be crucial for specific binding interactions. The halogenated benzyl substituent introduces lipophilicity and potentially enhances membrane permeability, which are important considerations for drug-like properties .

Comparison with Other Piperidine Derivatives

A comparative analysis of 1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride with other piperidine derivatives can provide valuable insights into the effects of structural modifications on chemical and biological properties.

Structural Variations and Their Impact

The following table compares key properties of 1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride with related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| 1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride | 1185295-60-6 | C13H16Cl2FNO2 | 308.17 g/mol | Reference compound |

| 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride | 1185304-02-2 | C13H17ClFNO2 | 273.73 g/mol | Lacks chlorine on benzyl group |

| 1-(2-Chloro-benzyl)-piperidine-4-carboxylic acid hydrochloride | 876715-85-4 | C13H17Cl2NO2 | 290.19 g/mol* | Lacks fluorine on benzyl group |

*Calculated based on molecular formula

These structural variations can lead to significant differences in physicochemical properties such as solubility, lipophilicity, and pKa values, which in turn can affect the compounds' behavior in biological systems and their potential applications in research and drug development .

Future Research Directions

The unique structural features and potential applications of 1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride suggest several promising directions for future research:

-

Exploration of structure-activity relationships through systematic modification of the halogen substituents on the benzyl group to optimize binding to specific protein targets.

-

Investigation of the compound's potential as a building block in the synthesis of more complex molecules with enhanced biological activities.

-

Development of analytical methods utilizing this compound as a reference standard for the detection and quantification of related compounds in various matrices.

-

Studies on the compound's interactions with specific protein targets to better understand the molecular basis of its biological effects.

These research directions could significantly contribute to advancing our understanding of the chemical and biological properties of halogenated piperidine derivatives and their potential applications in drug discovery and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume